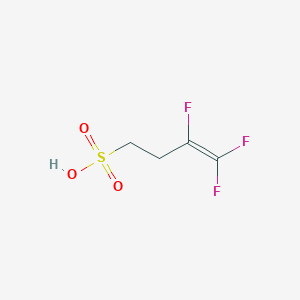
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane is an organic compound with the molecular formula C₁₇H₂₇IO₄ It is characterized by the presence of an iodine atom attached to a phenyl group, which is further connected to a tetraoxapentadecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane typically involves the iodination of a precursor compound. One common method is the reaction of 1-phenyl-2,5,8,11-tetraoxapentadecane with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The phenyl group can be oxidized to form phenolic or quinone derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium thiocyanate in polar solvents like acetone or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 15-substituted-1-phenyl-2,5,8,11-tetraoxapentadecane derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of 15-hydro-1-phenyl-2,5,8,11-tetraoxapentadecane.
Applications De Recherche Scientifique
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Mécanisme D'action
The mechanism of action of 15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane involves its interaction with specific molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the phenyl group can undergo various transformations. The tetraoxapentadecane chain provides flexibility and solubility, enhancing the compound’s reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane
- 15-Chloro-1-phenyl-2,5,8,11-tetraoxapentadecane
- 15-Fluoro-1-phenyl-2,5,8,11-tetraoxapentadecane
Uniqueness
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and oxidative addition reactions, providing opportunities for diverse chemical transformations .
Propriétés
Formule moléculaire |
C17H27IO4 |
|---|---|
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
2-[2-[2-(4-iodobutoxy)ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C17H27IO4/c18-8-4-5-9-19-10-11-20-12-13-21-14-15-22-16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16H2 |
Clé InChI |
DZZADVUTGKGCLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCOCCOCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B14796368.png)
![(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid](/img/structure/B14796370.png)

![2-Phenylethyl 4-oxo-4-[2-(thiophen-2-ylcarbonyl)hydrazinyl]butanoate](/img/structure/B14796374.png)

![[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol](/img/structure/B14796383.png)
![(1S,2S,3R,5S)-3-(7-(((1R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14796391.png)



![(2E)-N-{[2-(cyclohex-1-en-1-yl)ethyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14796439.png)
![8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride](/img/structure/B14796460.png)
![Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]-](/img/structure/B14796467.png)

